(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione
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Overview
Description
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core with a phenyl group and a furan-2-yl allylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bonds in the allylidene group can be reduced to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated thiazolidine-2,4-dione derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.
Furan derivatives: Compounds containing a furan ring, which exhibit diverse biological activities.
Phenylthiazolidines: Compounds with a phenyl group attached to a thiazolidine ring, used in various medicinal applications.
Uniqueness
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione is unique due to the presence of both a furan-2-yl allylidene group and a phenylthiazolidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15-14(10-4-8-13-9-5-11-20-13)21-16(19)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTVFQLEIJFNLZ-NDUUIVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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